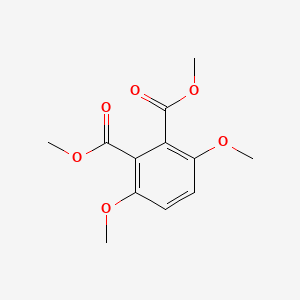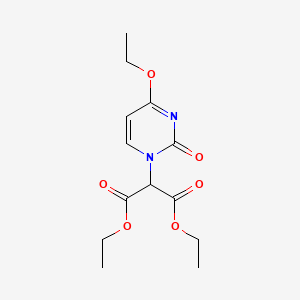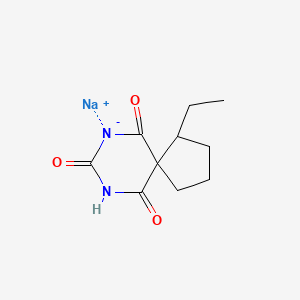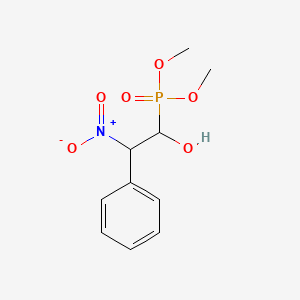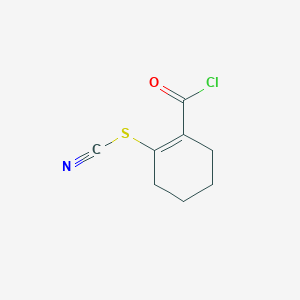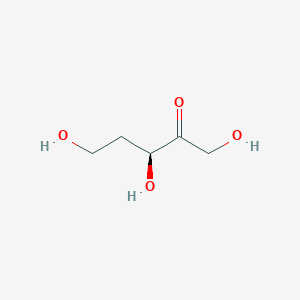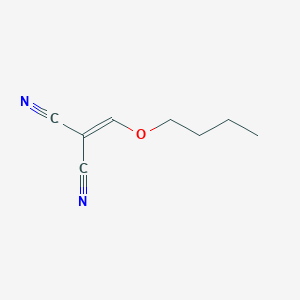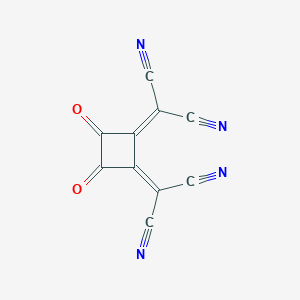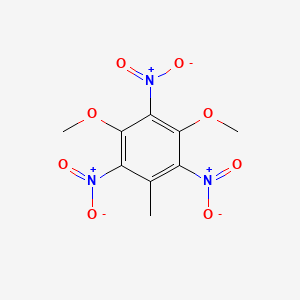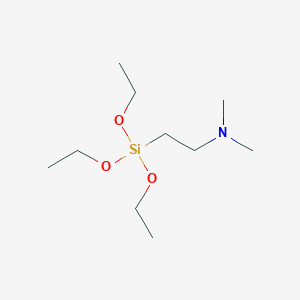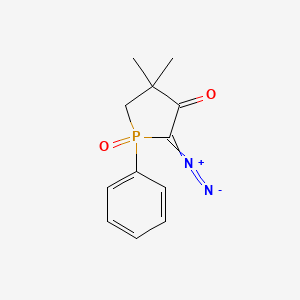
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is a complex organic compound with a unique structure that includes a diazonium group, a phosphol moiety, and various substituents
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate typically involves multiple steps, starting with the preparation of the phosphol moiety. This can be achieved through the reaction of appropriate starting materials under controlled conditions. The diazonium group is then introduced through a diazotization reaction, which involves the reaction of an amine with nitrous acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
化学反応の分析
Types of Reactions
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the diazonium group to an amine or other functional groups.
Substitution: The diazonium group can be substituted with various nucleophiles to form new compounds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can produce a variety of substituted phosphol derivatives.
科学的研究の応用
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: Used in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate involves its interaction with molecular targets such as enzymes and receptors. The diazonium group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the phosphol moiety can participate in various biochemical pathways, influencing cellular processes.
類似化合物との比較
Similar Compounds
1,5-Dimethyl-4-[2-(3-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-yliden)hydrazino]-2-phenyl-2,3-dihydro-1H-pyrazol-3-one: This compound shares some structural similarities but differs in its functional groups and overall reactivity.
Imidazole Derivatives: These compounds have a different core structure but exhibit similar chemical properties and applications.
Uniqueness
2-Diazonio-4,4-dimethyl-1-oxo-1-phenyl-4,5-dihydro-1H-1lambda~5~-phosphol-3-olate is unique due to its combination of a diazonium group and a phosphol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications that require specific reactivity and stability.
特性
CAS番号 |
67501-47-7 |
|---|---|
分子式 |
C12H13N2O2P |
分子量 |
248.22 g/mol |
IUPAC名 |
2-diazo-4,4-dimethyl-1-oxo-1-phenyl-1λ5-phospholan-3-one |
InChI |
InChI=1S/C12H13N2O2P/c1-12(2)8-17(16,11(14-13)10(12)15)9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 |
InChIキー |
HZBFDWNWFFASIQ-UHFFFAOYSA-N |
正規SMILES |
CC1(CP(=O)(C(=[N+]=[N-])C1=O)C2=CC=CC=C2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


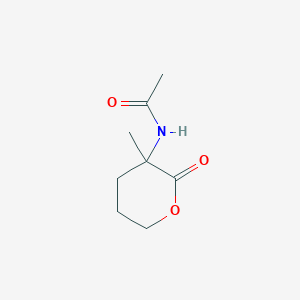
![N-(6-Aminohexyl)-6-[(E)-(hydrazinylmethylidene)amino]hexanamide](/img/structure/B14482559.png)
![2,2'-Disulfanediylbis{N-[2-(4-chlorophenyl)ethyl]benzamide}](/img/structure/B14482567.png)
